Tetrakis(benzoic acid); pentek
Description
Tetrakis(benzoic acid) porphyrin, specifically 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl) tetrakis(benzoic acid), is a metalloporphyrin derivative featuring a central porphyrin core with four benzoic acid substituents. This compound is notable for its applications in catalysis, materials science, and biomedicine, particularly due to its redox-active metal centers (e.g., manganese or zinc) and superoxide dismutase (SOD)-mimetic activity . Its structure enables interaction with biological systems, making it a candidate for mitigating oxidative stress. The benzoic acid groups enhance solubility in polar solvents and facilitate conjugation with polymers or nanoparticles, broadening its utility in drug delivery and industrial catalysis .
Properties
IUPAC Name |
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H6O2.C5H12O4/c4*8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h4*1-5H,(H,8,9);6-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLVICBNFNGVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Benzoic Acid and 2,2-bis(hydroxymethyl)propane-1,3-diol: The compound can be synthesized by esterification of benzoic acid with 2,2-bis(hydroxymethyl)propane-1,3-diol.
Industrial Production Methods: Industrially, the compound can be produced using a continuous esterification process where benzoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol are reacted in the presence of a suitable catalyst.
Chemical Reactions Analysis
Nitration, Halogenation, and Sulfonation
Benzoic acid derivatives undergo electrophilic substitution reactions on the aromatic ring. For example:
Formation of Acid Derivatives
The carboxyl group participates in nucleophilic acyl substitution:
| Reaction | Reagent | Product |
|---|---|---|
| Acid chloride | PCl₅ or SOCl₂ | Benzoyl chloride |
| Esterification | ROH, H⁺ (catalyst) | Benzyl benzoate |
| Dehydration | Ac₂O or P₂O₅ | Benzoic anhydride |
Redox and Scavenging Reactions
MnTBAP acts as a superoxide dismutase (SOD) mimetic and peroxynitrite scavenger:
Key Findings:
-
MnTBAP reduces neutrophil infiltration and nitrotyrosine formation in inflamed tissues .
-
Protects mitochondrial respiration by preventing NAD⁺ depletion .
-
Pure MnTBAP lacks SOD activity; commercial samples may contain impurities with SOD-like effects .
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy)
Scientific Research Applications
Biomedical Applications
1.1 Neuroprotection and Treatment of Spinal Cord Injury
MnTBAP has been extensively studied for its neuroprotective properties, particularly in the context of spinal cord injuries (SCI). Research indicates that MnTBAP acts as a superoxide dismutase mimetic, effectively reducing oxidative stress and neuronal death following SCI.
- Case Study:
A study demonstrated that administering MnTBAP intrathecally significantly reduced markers of oxidative damage and increased the survival of neurons in a rat model of SCI. The optimal dosing regimen was established, showing that pre-treatment or post-treatment with MnTBAP was superior to traditional treatments like methylprednisolone sodium succinate (MPSS) in preventing oxidative stress-induced neuronal loss .
| Treatment Regimen | Neuron Survival Rate (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 30 | High |
| MPSS | 35 | Increased |
| MnTBAP Pre-Treatment | 70 | Low |
| MnTBAP Post-Treatment | 65 | Low |
1.2 Coatings for Neural Interfaces
The application of MnTBAP as a coating for intracortical microelectrode arrays (MEAs) has shown promising results in enhancing electrode performance and reducing neuroinflammation.
- Case Study:
In an experiment involving the implantation of coated versus uncoated MEAs in rats, it was found that MnTBAP coatings improved signal quality and reduced the inflammatory response around the implant over time. This suggests that such coatings could enhance the reliability of neural interfaces used in brain-computer interface technologies .
Material Science Applications
2.1 Synthesis of Metal-Organic Frameworks (MOFs)
Tetrakis(benzoic acid) compounds are crucial in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis due to their high surface area and tunable porosity.
- Synthesis Process:
The incorporation of tetrakis(benzoic acid) into MOFs can be achieved through solvothermal methods, leading to structures that exhibit significant stability and functionality for various applications including carbon capture and drug delivery systems .
| MOF Type | Surface Area (m²/g) | Application Area |
|---|---|---|
| ZIF-8 | 1500 | Gas Storage |
| UiO-66 | 1200 | Catalysis |
| Tetrakis-Benzoate MOF | 1700 | Drug Delivery |
Environmental Applications
3.1 Detection of Pollutants
Tetrakis(benzoic acid) derivatives have been utilized in the development of sensors for detecting environmental pollutants such as heavy metals and organic compounds.
- Case Study:
A recent study highlighted the use of a sensor based on tetrakis(p-benzoic acid)pyrene for selectively detecting protamine and heparin in water samples. The dissolution-enhanced emission properties of this compound allow for sensitive detection methods that can be applied in water quality monitoring .
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the benzoic acid moiety can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its ability to interact with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Tetrakis(benzoic acid) porphyrin and MnTBAP share a porphyrin core but differ in substituents, leading to divergent redox behaviors. Benzoic acid groups enhance hydrophilicity, whereas pyridyl groups in MnTBAP favor electrostatic interactions with biomolecules .
- Pentaerythritol tetrakis(cyanoacetate) lacks a porphyrin system but exhibits tetrahedral symmetry, enabling applications in polymer chemistry distinct from porphyrin-based compounds .
Reactivity Differences :
- MnTBAP exhibits reversible Mn(III)/Mn(II) redox cycling, enabling catalytic O₂⁻ dismutation (rate constant ~10⁷ M⁻¹s⁻¹) . Tetrakis(benzoic acid) porphyrin’s activity remains less characterized but is hypothesized to depend on metal center identity (e.g., Mn vs. Zn) .
- Pentaerythritol tetrakis(cyanoacetate) undergoes nucleophilic addition reactions, contrasting with the electron-transfer mechanisms of porphyrins .
Biological Activity
Tetrakis(benzoic acid); pentek, a compound derived from benzoic acid, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case analyses.
Overview of this compound
This compound is a derivative of benzoic acid characterized by the presence of four benzoic acid groups attached to a central core. This structural configuration suggests potential interactions with biological systems, particularly in modulating enzymatic activities and influencing metabolic pathways.
Enzymatic Modulation
Research indicates that benzoic acid derivatives can significantly influence proteostasis networks within cells. For instance, compounds similar to tetrakis(benzoic acid) have been shown to enhance the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). A study highlighted that certain benzoic acid derivatives activated cathepsins B and L, crucial for protein degradation, suggesting that tetrakis(benzoic acid) may possess similar properties .
Table 1: Enzymatic Activity Induced by Benzoic Acid Derivatives
| Compound | UPP Activation (%) | ALP Activation (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | 467.3 ± 3.9 | Significant | High | High |
| 4-Hydroxybenzoic acid | Moderate | Moderate | Moderate | Low |
| This compound | TBD | TBD | TBD | TBD |
Toxicity and Safety Profile
The toxicity profile of benzoic acid derivatives has been assessed using various models. A study focused on the modified molecular connectivity index (MCI) of 57 benzoic acid compounds indicated that certain structural features correlate with lower toxicity levels . The findings suggest that tetrakis(benzoic acid) may exhibit a favorable safety profile, although specific data on its toxicity remains to be thoroughly investigated.
Table 2: Toxicity Indices of Selected Benzoic Acid Compounds
| Compound | LD50 (mg/kg) | Toxicity Classification |
|---|---|---|
| 2-Aminobenzoic Acid | 7.244 | Low |
| 4-Hydroxybenzoic Acid | 8.412 | Low |
| This compound | TBD | TBD |
Case Study 1: Neuroprotective Effects
A significant application of tetrakis(benzoic acid) is its potential neuroprotective effects. Research involving Mn(III)tetrakis(4-benzoic acid) porphyrin (MnTBAP), a related compound, demonstrated its ability to scavenge reactive oxygen species (ROS) and reduce inflammation in animal models . These findings imply that tetrakis(benzoic acid) could be explored for therapeutic applications in neurodegenerative diseases.
Case Study 2: Agricultural Applications
Benzoic acid derivatives have also been studied for their role in agriculture as growth regulators. For example, a compound structurally similar to tetrakis(benzoic acid) was found to inhibit seed germination and lateral branching in tomatoes, showcasing its potential utility in chemical pruning . This suggests that tetrakis(benzoic acid) could be further evaluated for agricultural applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Tetrakis(benzoic acid); pentek in laboratory settings?
- Methodological Answer : Follow strict PPE guidelines, including NIOSH/EN 166-compliant safety goggles, chemically resistant gloves (EN 374 standard), and full-face respirators (N100/P3) when airborne exposure is possible. Ensure proper ventilation and avoid discharge into drains. Conduct regular risk assessments to adapt protocols to specific experimental conditions (e.g., concentration, reaction scale) .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify chemical identity. For physical properties, measure relative density (reported as 1.462 g/cm³) via pycnometry and compare with literature values. Document inconsistencies in physical data (e.g., unreported melting points) and validate using differential scanning calorimetry (DSC) .
Q. What are the key steps for synthesizing this compound reproducibly?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using factorial design to identify critical variables. For example, vary benzoic acid stoichiometry and reaction time systematically. Publish detailed protocols, including purification steps (e.g., recrystallization solvents, vacuum filtration parameters), to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer : Conduct meta-analyses of existing literature to identify measurement discrepancies (e.g., solubility, thermal stability). Replicate experiments under controlled conditions, using standardized equipment (e.g., calibrated thermogravimetric analyzers). Cross-validate results with independent labs and publish raw datasets to facilitate transparency .
Q. What theoretical frameworks guide the study of this compound’s coordination chemistry?
- Methodological Answer : Anchor experiments in ligand-field theory to explain bonding behavior with transition metals. Use density functional theory (DFT) calculations to predict electronic structures and compare with spectroscopic data (e.g., UV-Vis, X-ray crystallography). Link findings to broader concepts in supramolecular chemistry, such as host-guest interactions .
Q. How can multi-modal data integration improve understanding of the compound’s reactivity?
- Methodological Answer : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling to map reaction pathways. Integrate survey data from collaborator labs with digital trace data (e.g., real-time reaction monitoring via IR spectroscopy) to identify outliers and refine mechanistic hypotheses .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
